

7-Ethoxyresorufin-d5 chemical properties

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Compound of Interest		
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An In-depth Technical Guide to **7-Ethoxyresorufin-d5**: Properties and Applications

For researchers, scientists, and professionals in drug development, understanding the tools used to probe metabolic pathways is paramount. **7-Ethoxyresorufin-d5** is a deuterated analog of 7-Ethoxyresorufin, a well-established fluorometric substrate for cytochrome P450 (CYP) enzymes. This guide provides a comprehensive overview of its chemical properties, its application in studying CYP1A1 activity, and the relevant biological pathways.

Core Chemical and Physical Properties

7-Ethoxyresorufin-d5 is primarily utilized as an internal standard in mass spectrometry-based assays or as a tool to investigate kinetic isotope effects in enzymatic reactions. Its physical and chemical properties are summarized below, alongside its non-deuterated counterpart for comparison.



Property	7-Ethoxyresorufin-d5	7-Ethoxyresorufin
Molecular Formula	С14H6D5NО3	C14H11NO3[1][2][3]
Molecular Weight	246.27 g/mol	241.24 g/mol [1][2][3]
CAS Number	2749329-28-8[4]	5725-91-7[1]
Appearance	Solid[2]	Solid[2]
Solubility	Not explicitly stated, but expected to be similar to the non-deuterated form.	Soluble in DMSO (to 1 mM with gentle warming), Chloroform, and DMF.[1][5][6]
Storage	Store at -20°C.[2]	Store at -20°C.[1][2]
Purity	Typically ≥98%	≥95% to ≥98%[1][5]

Mechanism of Action: Probing Cytochrome P450 Activity

7-Ethoxyresorufin is a valuable tool in drug metabolism studies due to its role as a substrate for cytochrome P450 enzymes, particularly CYP1A1 and to a lesser extent, CYP1A2.[2][5][7][8][9] [10] The core of its utility lies in a straightforward enzymatic reaction. The cytochrome P450 enzyme catalyzes the O-deethylation of 7-ethoxyresorufin, a process that cleaves the ethyl group from the molecule.[11][12] This reaction yields two products: acetaldehyde and resorufin. While 7-ethoxyresorufin itself is weakly fluorescent, the product, resorufin, is highly fluorescent. [11][12] The intensity of this fluorescence can be measured and directly correlates with the activity of the CYP1A enzyme. This assay is commonly referred to as the 7-Ethoxyresorufin-O-deethylase (EROD) assay.[13][14][15][16]

The deuterated form, **7-Ethoxyresorufin-d5**, where the five hydrogen atoms on the ethyl group are replaced with deuterium, serves as a stable isotope-labeled internal standard for precise quantification in studies where mass spectrometry is used to detect resorufin formation.[7]

Experimental Protocols: The EROD Assay

The 7-Ethoxyresorufin-O-deethylase (EROD) assay is a standard method for quantifying the activity of CYP1A enzymes in biological samples such as liver microsomes or cultured cells.[2]



Materials and Reagents

- 7-Ethoxyresorufin
- NADPH regenerating system (or NADPH)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Biological sample (e.g., liver microsomes, S9 fractions, or cultured cells)
- Stop solution (e.g., cold methanol or acetonitrile)
- Fluorescence microplate reader or spectrophotometer

Detailed Methodology

- Sample Preparation: If using cultured cells, they may need to be pre-treated with an inducing
 agent (like 3-methylcholanthrene or benzo[a]pyrene) to increase the expression of CYP1A1
 or CYP1A2.[2] Liver microsomes can be prepared from tissue homogenates by differential
 centrifugation.
- Reaction Setup: A reaction mixture is prepared in a microplate well or a test tube. This
 typically includes the reaction buffer, the biological sample (e.g., microsomes at a
 concentration of 1 mg protein/ml), and 7-ethoxyresorufin at a final working concentration,
 often around 2 μM.[2][15]
- Initiation of Reaction: The plate or tubes are pre-incubated at 37°C for a few minutes.[15]
 The enzymatic reaction is then initiated by adding an NADPH generating system.[2][15]
- Incubation: The reaction is allowed to proceed at 37°C for a specific period, typically ranging from 10 to 30 minutes.[2] The exact time should be optimized to ensure the reaction is in the linear range.
- Termination of Reaction: The reaction is stopped by adding a cold solvent like methanol or acetonitrile.[2][15] This also serves to precipitate the protein.
- Fluorescence Detection: After stopping the reaction, the samples are centrifuged to pellet the precipitated protein. The amount of resorufin formed in the supernatant is then quantified



using a fluorescence spectrophotometer or microplate reader. The typical excitation wavelength for resorufin is around 530-535 nm, and the emission wavelength is around 580-585 nm.[2][5][15]



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EROD Assay Experimental Workflow.

Relevant Signaling and Metabolic Pathways

The expression and activity of CYP1A1 are tightly regulated. Understanding these pathways is crucial for interpreting data from EROD assays.

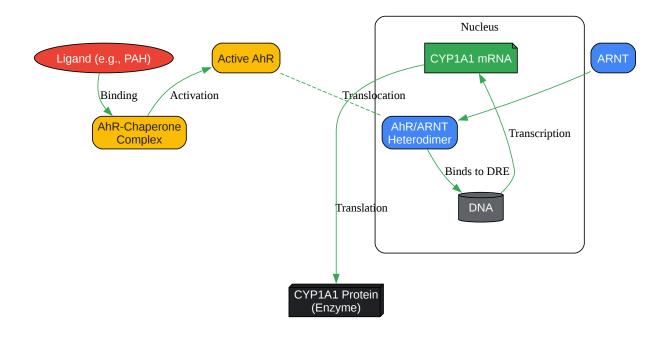
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary regulator of CYP1A1 gene expression is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[17][18][19]

- Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. When a ligand, such as a polycyclic aromatic hydrocarbon (PAH), binds to AhR, the chaperone proteins are released.
- Nuclear Translocation: The ligand-bound AhR translocates into the nucleus.
- Dimerization: Inside the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).



Gene Transcription: This AhR/ARNT complex binds to specific DNA sequences known as
Dioxin Responsive Elements (DREs) in the promoter region of target genes, including
CYP1A1.[19] This binding initiates the transcription of the CYP1A1 gene, leading to
increased synthesis of the CYP1A1 enzyme.



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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Cytochrome P450 Drug Metabolism

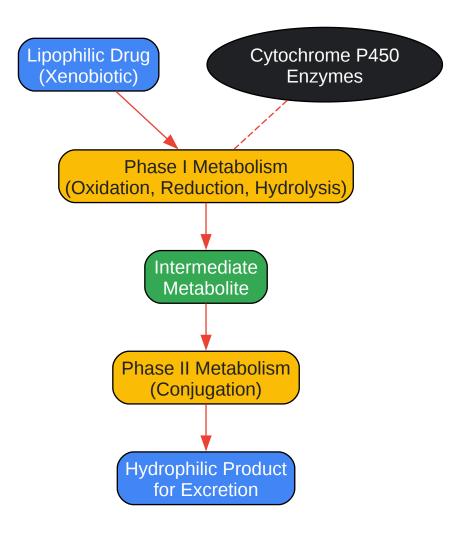
CYP enzymes are a superfamily of proteins that play a central role in the metabolism of a vast array of xenobiotics (foreign compounds), including approximately 70-80% of all drugs in clinical use.[20] This metabolic process, often referred to as biotransformation, generally



converts lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products, facilitating their excretion from the body.[21][22]

Drug metabolism is typically divided into two phases:

- Phase I Reactions: These reactions introduce or expose functional groups (like -OH, -NH2, -SH) on the parent drug. Oxidation, reduction, and hydrolysis are the primary types of Phase I reactions, with oxidation catalyzed by CYP enzymes being the most common.[20][22] This step can lead to drug inactivation, or in some cases, the activation of a prodrug.[20]
- Phase II Reactions: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione). This further increases their water solubility and facilitates their elimination via urine or bile.



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Overview of Cytochrome P450 Drug Metabolism.

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